molecular formula C22H17Cl2N3O3S B14118396 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide

Katalognummer: B14118396
Molekulargewicht: 474.4 g/mol
InChI-Schlüssel: ALDYNDBMQCDAGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a thieno[3,2-d]pyrimidine scaffold substituted with a 3-chlorophenyl group at position 3 and a 2,4-dioxo moiety. The acetamide side chain is linked to a 4-chlorophenethyl group, distinguishing it from structurally related derivatives. Its molecular formula is C₂₂H₁₇Cl₂N₃O₃S, with a molecular weight of 486.36 g/mol (calculated).

Eigenschaften

Molekularformel

C22H17Cl2N3O3S

Molekulargewicht

474.4 g/mol

IUPAC-Name

2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide

InChI

InChI=1S/C22H17Cl2N3O3S/c23-15-6-4-14(5-7-15)8-10-25-19(28)13-26-18-9-11-31-20(18)21(29)27(22(26)30)17-3-1-2-16(24)12-17/h1-7,9,11-12H,8,10,13H2,(H,25,28)

InChI-Schlüssel

ALDYNDBMQCDAGN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCCC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Aminothiophenes

The thieno[3,2-d]pyrimidine scaffold is typically synthesized via cyclocondensation of 2-aminothiophene-3-carboxamide derivatives with carbonyl reagents.

Method A (Formamide-Mediated Cyclization):

  • Procedure:
    2-Amino-5-(3-chlorophenyl)thiophene-3-carboxamide (1.0 eq) is refluxed with excess formamide at 140°C for 6–8 hours.
  • Yield: 76–97%.
  • Mechanism:
    Formamide acts as both a carbonyl source and solvent, facilitating cyclization to form the 2,4-dioxo-thienopyrimidine core.

Method B (Thiocyanate Cyclocondensation):

  • Procedure:
    Ethyl 2-amino-5-(3-chlorophenyl)thiophene-3-carboxylate (1.0 eq) reacts with potassium thiocyanate in acetic acid under reflux for 12 hours.
  • Yield: 58–71%.
  • Advantage:
    Enables direct introduction of the 2-thioxo group, which can be oxidized to 2-oxo post-cyclization.

Functionalization at Position 1: Acetamide Side Chain

Alkylation with Chloroacetamide

The acetamide side chain is introduced via nucleophilic substitution:

Procedure:

  • Intermediate Synthesis:
    3-(3-Chlorophenyl)-thieno[3,2-d]pyrimidine-2,4-dione (1.0 eq) is treated with chloroacetyl chloride (1.2 eq) in anhydrous DMF at 0°C.
  • Substitution Reaction:
    The resulting chloro intermediate reacts with 2-(4-chlorophenyl)ethylamine (1.5 eq) in the presence of potassium carbonate (2.0 eq) in acetone under reflux for 10 hours.

Key Data:

Parameter Value
Yield 65–75%
Reaction Time 10–12 hours
Purification Recrystallization (DMF/EtOH)

Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclization and substitution steps:

Cyclocondensation:

  • Conditions: 150°C, 30 minutes.
  • Yield Improvement: 15% increase compared to conventional heating.

Substitution:

  • Conditions: 100°C, 1 hour.
  • Yield: 82%.

Solvent Effects

  • Preferred Solvents:
    • DMF for alkylation (polar aprotic).
    • Ethanol for cyclocondensation (protic).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.25 (s, 1H, pyrimidine-H), 7.65–7.45 (m, 4H, Ar-H), 4.32 (q, 2H, CH₂CO), 3.58 (t, 2H, NCH₂), 2.89 (t, 2H, ArCH₂).

  • IR (KBr):
    1678 cm⁻¹ (C=O), 1585 cm⁻¹ (C=N), 1310 cm⁻¹ (C-S).

Chromatographic Purity

  • HPLC:
    >99% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).

Comparative Analysis of Methods

Method Yield (%) Time (h) Cost Efficiency Scalability
Formamide Cyclization 76–97 6–8 High Industrial
Thiocyanate Route 58–71 12 Moderate Lab-scale
Microwave Substitution 82 1 High Lab-scale

Challenges and Solutions

  • Regioselectivity in Chlorination:
    Use of Lewis acids (AlCl₃) ensures para-chlorination in the phenethyl group.
  • Oxidation Sensitivity: Antioxidants (BHT) are added during thienopyrimidine cyclization to prevent over-oxidation.

Analyse Chemischer Reaktionen

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced thienopyrimidine derivatives.

Common reagents used in these reactions include formic acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Substituent Differences

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound 3-(3-Cl-phenyl), N-(4-Cl-phenethyl)acetamide C₂₂H₁₇Cl₂N₃O₃S 486.36
2-[3-(4-Cl-phenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-Me-phenyl)acetamide 3-(4-Cl-phenyl), N-(4-methylphenyl)acetamide, sulfanyl linker C₂₂H₁₉ClN₃O₂S₂ 472.98
N-(4-Cl-phenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide 3-ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine, sulfanyl linker C₁₉H₂₁ClN₃O₂S₂ 438.97
2-[3-(3-Cl-phenyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl]-N-(3,5-diMeO-phenyl)acetamide 3-(3-Cl-phenyl), N-(3,5-dimethoxyphenyl)acetamide C₂₂H₂₀ClN₃O₅S 473.90

Key Observations :

  • The chlorophenyl substitution at position 3 (thienopyrimidine) is conserved in most analogs, but the acetamide side chain varies significantly, influencing steric and electronic properties.
  • Sulfanyl vs.
  • Phenethyl vs. Aryl Groups : The 4-chlorophenethyl group in the target compound introduces a flexible alkyl spacer absent in analogs with direct aryl attachments (e.g., ), which may improve membrane permeability .

Table 2: Reported Bioactivity of Selected Analogs

Compound Bioactivity (IC₅₀/EC₅₀) Assay System Reference
Target Compound Not explicitly reported N/A N/A
N-(4-Cl-phenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Antimicrobial: MIC = 8 µg/mL (E. coli) Broth dilution assay
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-diCl-phenyl)acetamide Antiproliferative: IC₅₀ = 5.6 µM (MCF-7) MTT assay
2-((3-(4-Cl-phenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide Cytotoxic: GI₅₀ = 4.54 µM (HeLa) SRB assay

Key Observations :

  • Antimicrobial Activity : Sulfanyl-linked analogs (e.g., ) show moderate antimicrobial effects, likely due to interactions with bacterial enzymes or membranes .
  • Cytotoxicity: The presence of a sulfanyl group and chlorophenyl substituents correlates with antiproliferative activity in thienopyrimidine derivatives .
  • Structure-Activity Relationship (SAR) : Flexible acetamide side chains (e.g., phenethyl in the target compound) may reduce cytotoxicity compared to rigid sulfanyl-linked analogs .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) LogP (Calculated) Solubility (mg/mL) Reference
Target Compound Not reported 3.82 <0.1 (Water)
N-(4-Cl-phenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide 198–200 4.15 0.25 (DMSO)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-diCl-phenyl)acetamide 230 3.67 0.18 (DMSO)

Key Observations :

  • Lipophilicity : The target compound’s calculated LogP (3.82) is lower than sulfanyl-linked analogs (e.g., 4.15 in ), suggesting reduced membrane permeability but better aqueous solubility .
  • Melting Points : Higher melting points in sulfanyl derivatives (e.g., 230°C in ) indicate stronger intermolecular forces (e.g., hydrogen bonding) compared to the target compound .

Biologische Aktivität

The compound 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide is a complex heterocyclic molecule that belongs to the thienopyrimidine class. Its unique structure, characterized by a thienopyrimidine core and various substituents, suggests significant potential for biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H16ClN3O3SC_{21}H_{16}ClN_{3}O_{3}S, with a molecular weight of approximately 411.9 g/mol. The structure includes:

  • A thienopyrimidine ring system
  • Chlorophenyl substituents
  • Acetamide functionality

These features contribute to its potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds within the thienopyrimidine class exhibit anticancer properties. For instance, derivatives similar to our compound have shown activity against various cancer cell lines by inhibiting key enzymes involved in cell proliferation.

Case Study:
A study conducted by Zhang et al. (2021) demonstrated that a related thienopyrimidine derivative inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound's mechanism involved the downregulation of anti-apoptotic proteins such as Bcl-2.

Antimicrobial Properties

Thienopyrimidine derivatives have also been explored for their antimicrobial effects. The presence of the chlorophenyl group enhances lipophilicity, which may improve membrane penetration.

Case Study:
In a study by Kumar et al. (2020), a related thienopyrimidine derivative exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated an ability to disrupt bacterial cell wall synthesis, leading to cell lysis.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes, including phosphodiesterases (PDEs), which play crucial roles in various signaling pathways.

Mechanism of Action:
By inhibiting PDEs, the compound can increase intracellular levels of cyclic nucleotides (cAMP and cGMP), which are vital for numerous physiological processes such as vasodilation and neurotransmission.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(3-(4-chlorophenyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamideSimilar thienopyrimidine core with different phenyl substitutionAntimicrobial
2-(3-(3-fluorophenyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-benzamideFluorinated phenyl groupAnticancer
3-(4-chlorophenyl)-1H-thieno[2,3]cyclopenta[2,4-b]pyrazol-4-onePyrazole ringAnticancer

The comparative analysis highlights how variations in substituents can lead to different biological activities.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the thienopyrimidine core through cyclization reactions.
  • Introduction of chlorophenyl groups via electrophilic aromatic substitution.
  • Acetylation to form the acetamide moiety.

These synthetic pathways allow for modifications that can enhance biological activity or selectivity against specific targets.

Q & A

Q. What spectroscopic methods are essential for confirming the molecular structure of this compound?

  • Methodological Answer : To confirm the structure, use 1H NMR to analyze proton environments (e.g., aromatic protons at δ 7.28–7.82 ppm, NH signals at δ 10.10–12.50 ppm) and verify substituent positions . Elemental analysis (C, N, S) ensures purity and stoichiometric consistency (e.g., C: 45.29% vs. calculated 45.36%) . For crystalline derivatives, X-ray crystallography resolves bond lengths, dihedral angles (e.g., 65.2° between chlorophenyl rings), and hydrogen-bonding networks (N–H⋯O interactions) .

Q. How can synthetic protocols for this compound be optimized to improve yield?

  • Methodological Answer : Optimize coupling reactions using carbodiimide reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) under controlled temperatures (e.g., 273 K) to minimize side products . Purification via sequential extraction (dichloromethane) and recrystallization (dichloromethane/ethyl acetate mixtures) can achieve yields >80% while maintaining purity . Monitor reaction progress using TLC or HPLC.

Q. What are the standard protocols for assessing in vitro bioactivity of this compound?

  • Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) at varying concentrations (µM–mM range) to determine IC50 values. Pair with cytotoxicity screening (MTT assay) in cell lines to evaluate selectivity . For metabolic stability, employ liver microsomes or hepatocyte models to identify primary metabolites (e.g., N-dealkylation or oxidation products) via LC-MS/MS .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s target interaction mechanisms?

  • Methodological Answer : Perform molecular docking (AutoDock, Schrödinger) using crystal structure data (e.g., PDB files) to predict binding poses in active sites . Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over time (≥100 ns). Compare results with mutagenesis studies to identify critical residues for binding .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Conduct meta-analysis of assay conditions (e.g., pH, temperature, solvent) to identify variables affecting potency. Replicate conflicting studies under standardized protocols. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) and confirm direct target engagement . Cross-validate metabolite profiles to rule out off-target effects from degradation products .

Q. How can the environmental impact of this compound be assessed during preclinical development?

  • Methodological Answer : Perform persistence and bioaccumulation studies using OECD 307/308 guidelines: measure half-life in soil/water matrices and log Kow values. Use QSAR models to predict ecotoxicity (e.g., LC50 for aquatic organisms). Complement with high-resolution mass spectrometry (HRMS) to track environmental degradation pathways and identify toxic intermediates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.